
1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,5-Trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound that features a trimethoxyphenyl group and a beta-carboline core. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of 1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the beta-carboline core followed by the introduction of the trimethoxyphenyl group. Reaction conditions may vary, but common methods include:
Cyclization reactions: to form the beta-carboline core.
Methoxylation: to introduce the trimethoxy groups.
Carboxylation: to add the carboxylic acid functionality.
Industrial production methods are less documented but would likely involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-(3,4,5-Trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the beta-carboline core.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions.
Scientific Research Applications
1-(3,4,5-Trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to:
Inhibit enzymes: Such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Modulate signaling pathways: Including the ERK pathway, which is involved in cell proliferation and survival.
Induce apoptosis: Through caspase activation and oxidative stress mechanisms.
Comparison with Similar Compounds
1-(3,4,5-Trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can be compared to other compounds with similar structures and functionalities:
Colchicine: An anti-gout agent that also contains a trimethoxyphenyl group.
Podophyllotoxin: Used for the treatment of genital warts and also features a trimethoxyphenyl group.
Combretastatin: A potent microtubule-targeting agent with a similar pharmacophore.
These compounds share the trimethoxyphenyl group, which is critical for their biological activities, but differ in their core structures and specific applications.
Properties
Molecular Formula |
C21H22N2O5 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C21H22N2O5/c1-26-16-8-11(9-17(27-2)20(16)28-3)18-19-13(10-15(23-18)21(24)25)12-6-4-5-7-14(12)22-19/h4-9,15,18,22-23H,10H2,1-3H3,(H,24,25) |
InChI Key |
SAADZRJBOQGELC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


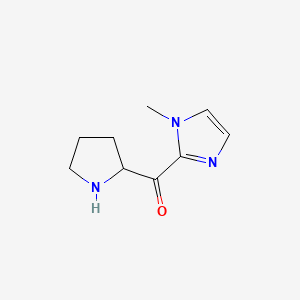
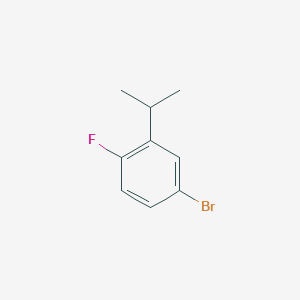

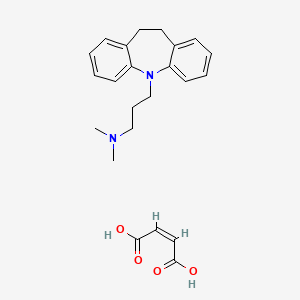
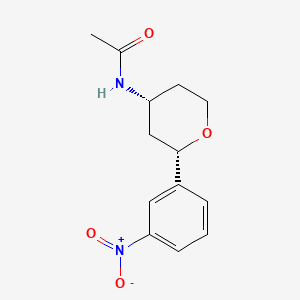
![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)
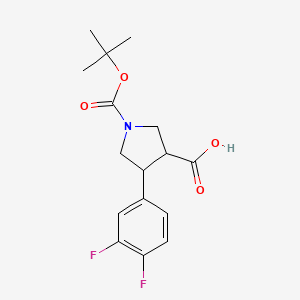

![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)
![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)
![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)
![(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12301915.png)
![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)
![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)
